molecular formula C19H17IN2O3 B7466828 (2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide

(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide

Cat. No. B7466828
M. Wt: 448.3 g/mol
InChI Key: WRDBBCFJDXKKSV-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a member of the family of enamide compounds that have shown promising results in inhibiting cancer cell growth.

Mechanism of Action

(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide inhibits cancer cell growth by inducing apoptosis. This compound activates the caspase pathway, which leads to the cleavage of various cellular proteins, ultimately resulting in cell death. Furthermore, this compound inhibits angiogenesis by blocking the VEGF signaling pathway, which is essential for the formation of new blood vessels.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide has low toxicity and is well-tolerated by animals. This compound has been shown to inhibit cancer cell growth in vitro and in vivo. Furthermore, this compound has shown potential in inhibiting angiogenesis, which is essential for cancer cell survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide in lab experiments is its low toxicity and high efficacy in inhibiting cancer cell growth. However, one of the limitations is the complexity of its synthesis, which may limit its widespread use in research.

Future Directions

There are several future directions for the research of (2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide. One direction is to investigate the potential of this compound in combination with other chemotherapeutic agents. Another direction is to study the effect of this compound on different types of cancer cells. Furthermore, future research can focus on optimizing the synthesis method to make this compound more accessible to researchers. Finally, the potential of this compound as a diagnostic tool can also be explored.

Synthesis Methods

The synthesis of (2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide involves a series of chemical reactions. The starting material is 4-(Benzyloxy)-3-ethoxy-5-iodophenol, which is reacted with propargyl bromide to obtain 4-(Benzyloxy)-3-ethoxy-5-iodophenyl)prop-2-yn-1-ol. This compound is then reacted with a cyanide source to obtain (2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-en-1-ol. Finally, this compound is subjected to a dehydration reaction to obtain the desired (2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide.

Scientific Research Applications

(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide has shown promising results in inhibiting cancer cell growth. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also shown potential in inhibiting angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. Furthermore, (2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide has shown synergistic effects when used in combination with other chemotherapeutic agents.

properties

IUPAC Name

(Z)-2-cyano-3-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O3/c1-2-24-17-10-14(8-15(11-21)19(22)23)9-16(20)18(17)25-12-13-6-4-3-5-7-13/h3-10H,2,12H2,1H3,(H2,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDBBCFJDXKKSV-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)prop-2-enamide

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